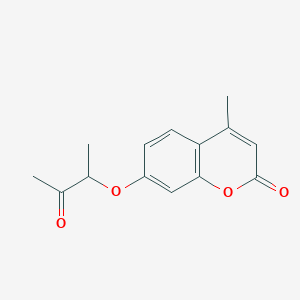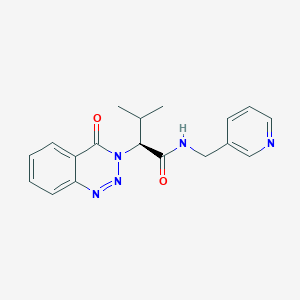![molecular formula C21H22O4 B14958216 7-[(2-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B14958216.png)
7-[(2-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(2-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by its unique structure, which includes a methoxybenzyl group, a methyl group, and a propyl group attached to the chromen-2-one core. The chromen-2-one scaffold is known for its diverse biological activities and applications in various fields of science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2H-chromen-2-one derivatives, methoxybenzyl alcohol, and suitable alkylating agents.
Alkylation: The chromen-2-one core is alkylated using a propylating agent under basic conditions to introduce the propyl group at the 4-position.
Methoxybenzylation: The methoxybenzyl group is introduced via a Williamson ether synthesis, where methoxybenzyl alcohol reacts with the hydroxyl group on the chromen-2-one core in the presence of a base.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, the use of cost-effective reagents, and the implementation of robust purification methods.
化学反応の分析
Types of Reactions
7-[(2-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups or other reducible functionalities.
Substitution: The methoxybenzyl group can be substituted with other groups using nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as alkoxides, thiolates, or amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
7-[(2-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology: It is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 7-[(2-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
類似化合物との比較
Similar Compounds
- 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one
- 7-[(2-methoxybenzyl)oxy]-8-[(2-methoxyphenoxy)methyl]-4-phenyl-2H-chromen-2-one
Uniqueness
7-[(2-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core. The presence of the methoxybenzyl, methyl, and propyl groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C21H22O4 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
7-[(2-methoxyphenyl)methoxy]-8-methyl-4-propylchromen-2-one |
InChI |
InChI=1S/C21H22O4/c1-4-7-15-12-20(22)25-21-14(2)18(11-10-17(15)21)24-13-16-8-5-6-9-19(16)23-3/h5-6,8-12H,4,7,13H2,1-3H3 |
InChIキー |
FINGTJVXHRUOPY-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,8-bis[(2-fluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B14958141.png)
![N,N-diethyl-2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B14958161.png)
![3-(4-bromophenoxy)-7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-methyl-4H-chromen-4-one](/img/structure/B14958169.png)
![(4-Benzylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone](/img/structure/B14958174.png)



![N,N-dimethyl-2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B14958196.png)
![methyl [7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B14958199.png)
![Ethyl 3-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate](/img/structure/B14958202.png)
![2-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B14958204.png)
![2-[(2-methoxyethyl)sulfonyl]-N-methylbenzamide](/img/structure/B14958207.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B14958212.png)
